Ethyl 4-oxo-4-(pyridin-3-YL)butanoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-oxo-4-(pyridin-3-yl)butanoate and related compounds involves strategies that utilize the reactivity of various precursor molecules. For instance, the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide results in the formation of products through refluxing in pyridine or ethanol, demonstrating the compound's reactivity and the potential for creating a variety of related molecules (Vetyugova et al., 2018).
Molecular Structure Analysis
The molecular and crystal structure of closely related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been studied through single crystal X-ray diffraction, revealing the intricate hydrogen bonding patterns and the supramolecular structure. This analysis provides insights into the structural characteristics that might influence the physical and chemical properties of ethyl 4-oxo-4-(pyridin-3-yl)butanoate (Naveen et al., 2016).
Chemical Reactions and Properties
Ethyl 4-oxo-4-(pyridin-3-yl)butanoate participates in various chemical reactions, such as the phosphine-catalyzed [4 + 2] annulation, which produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity. This demonstrates its versatility in synthesizing complex heterocyclic structures (Zhu et al., 2003).
Physical Properties Analysis
The study of hydrogen bonding in similar compounds via NMR spectroscopy and X-ray crystallography sheds light on the physical properties of ethyl 4-oxo-4-(pyridin-3-yl)butanoate. The strength and nature of hydrogen bonds can significantly affect the solubility, melting point, and other physical properties (Dobbin et al., 1993).
Chemical Properties Analysis
The reactivity of ethyl 4-oxo-4-(pyridin-3-yl)butanoate with various nucleophiles and electrophiles highlights its chemical properties. The compound's ability to undergo annulation reactions, as well as its behavior in the presence of bases and acids, provides valuable information for its potential applications in synthetic chemistry (Zhu et al., 2003).
Scientific Research Applications
Fluorescence Properties
- Scientific Field : Fluorescence Spectroscopy
- Application Summary : Ethyl 4-oxo-4-(pyridin-3-YL)butanoate is used in the synthesis of new ester derivatives of Isothiazolo[4,5-b] Pyridine, which have potential biological activity .
- Methods of Application : The structures of the newly formed compounds were identified by elemental analysis, FTIR and 1H NMR. Their optical properties were studied in ethanol and n-hexane by UV–Vis absorption and fluorescence spectroscopy .
- Results : The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .
Biological Activity
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives, which include compounds like Ethyl 4-oxo-4-(pyridin-3-YL)butanoate, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : The methods of application vary depending on the specific biological activity being targeted. For example, for antiviral activity, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
Anti-Tubercular Agents
- Scientific Field : Pharmacology
- Application Summary : This compound is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Fluorescent Biomarkers
- Scientific Field : Biochemistry
- Application Summary : Ethyl 4-oxo-4-(pyridin-3-YL)butanoate is used in the synthesis of new ester derivatives of Isothiazolo[4,5-b] Pyridine, which have potential biological activity and can be used as fluorescent biomarkers .
- Methods of Application : The structures of the newly formed compounds were identified by elemental analysis, FTIR and 1H NMR. Their optical properties were studied in ethanol and n-hexane by UV–Vis absorption and fluorescence spectroscopy .
- Results : The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .
Anti-Inflammatory Agents
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives, which include compounds like Ethyl 4-oxo-4-(pyridin-3-YL)butanoate, have been found to possess anti-inflammatory activities .
- Methods of Application : The anti-inflammatory activities of these compounds were evaluated against carrageenan-induced edema in albino rats .
- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .
Anti-Tubercular Agents (Part 2)
- Scientific Field : Pharmacology
- Application Summary : This compound is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application : The compounds were designed, synthesized, and evaluated for their anti-tubercular activity .
- Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Safety And Hazards
The safety information for Ethyl 4-oxo-4-(pyridin-3-YL)butanoate includes several hazard statements: H315, H319, H3351. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P5011.
Future Directions
The future directions for the use or study of Ethyl 4-oxo-4-(pyridin-3-YL)butanoate are not specified in the search results.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
ethyl 4-oxo-4-pyridin-3-ylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(14)6-5-10(13)9-4-3-7-12-8-9/h3-4,7-8H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCAREBWDSOBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401210 | |
Record name | Ethyl 4-oxo-4-(pyridin-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4-(pyridin-3-YL)butanoate | |
CAS RN |
59086-27-0 | |
Record name | Ethyl 4-oxo-4-(pyridin-3-yl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00401210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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